4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,6-dimethylphenyl)benzenesulfonamide
Overview
Description
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,6-dimethylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.0913904 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Screening
One research avenue involves the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, exploring their biological potential against Gram-negative & Gram-positive bacteria and enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. The compounds exhibited moderate to good activities, indicating their potential in antibacterial and anti-inflammatory applications (Aziz‐ur‐Rehman et al., 2014).
Structural and Kinetic Investigations
Research on sterically hindered isomeric forms of the dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been conducted, with studies focusing on their molecular-electronic structure and kinetic investigation. These compounds have been structurally characterized by X-ray single crystal diffraction, providing insights into their potential applications in materials science or as specific inhibitors in biological systems (Rublova et al., 2017).
Antitumor Activity and Molecular Docking
Another study synthesized benzenesulfonamide derivatives and evaluated their in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study also included molecular docking and DFT calculations, identifying compounds with potential antitumor properties, highlighting the versatility of these sulfonamide derivatives in the development of cancer therapeutics (Fahim & Shalaby, 2019).
Corrosion Inhibition
In a study focused on the application of sulfonamide derivatives in materials science, 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide was investigated for its corrosion inhibition properties on mild steel in a strong acid environment. The study demonstrated that the compound acts as a superior inhibitor, suggesting its potential use in protecting metals against corrosion (Al-amiery et al., 2020).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-14-5-3-6-15(2)20(14)25-29(27,28)19-11-9-17(10-12-19)23-21(26)24-18-8-4-7-16(22)13-18/h3-13,25H,1-2H3,(H2,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDSLHFIAWIDKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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